(2-Amino-4-fluorophenyl)dimethylphosphine oxide
Overview
Description
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is an organophosphorus compound characterized by the presence of a dimethylphosphoryl group and a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide typically involves the reaction of 5-fluoroaniline with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-fluorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dimethylphosphoryl oxide derivatives.
Reduction: Formation of dimethylphosphine derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-4-fluorophenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4-fluorophenyl)dimethylphosphine oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form strong hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphoryl chloride: A precursor in the synthesis of various organophosphorus compounds.
5-Fluoroaniline: A related compound with similar structural features but lacking the phosphoryl group.
Dimethylphosphine oxide: A compound with similar phosphorus chemistry but different reactivity due to the absence of the aniline ring.
Uniqueness
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is unique due to the combination of the dimethylphosphoryl group and the fluorine atom on the aniline ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-dimethylphosphoryl-5-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHUGSTLGFQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FNOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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